7-methoxy-N-(2-methoxyphenyl)benzofuran-2-carboxamide
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Overview
Description
7-methoxy-N-(2-methoxyphenyl)benzofuran-2-carboxamide is a compound belonging to the benzofuran class of organic compounds. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives typically involves the construction of the benzofuran ring through various cyclization methods. One common approach is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods provide efficient routes to synthesize benzofuran derivatives with high yields and selectivity.
Industrial Production Methods
Industrial production of benzofuran derivatives often employs scalable synthetic routes that ensure high purity and yield. Techniques such as microwave-assisted synthesis have been utilized to enhance reaction rates and reduce production times . Additionally, the use of continuous flow reactors has been explored to achieve consistent and efficient production of these compounds.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-N-(2-methoxyphenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized benzofuran derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It exhibits biological activities such as anti-tumor and antibacterial properties.
Medicine: It has potential therapeutic applications due to its diverse pharmacological activities.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-methoxy-N-(2-methoxyphenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to inhibit various enzymes and receptors, leading to their biological effects . For example, they may inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation. This inhibition can result in the suppression of tumor growth and the reduction of bacterial infections.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
2-methoxybenzofuran: A derivative with a methoxy group at the 2-position.
N-(2-methoxyphenyl)benzofuran-2-carboxamide: A compound with a similar structure but lacking the methoxy group at the 7-position.
Uniqueness
7-methoxy-N-(2-methoxyphenyl)benzofuran-2-carboxamide is unique due to the presence of methoxy groups at both the 2- and 7-positions. These substitutions can significantly influence the compound’s biological activity and chemical properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H15NO4 |
---|---|
Molecular Weight |
297.30 g/mol |
IUPAC Name |
7-methoxy-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C17H15NO4/c1-20-13-8-4-3-7-12(13)18-17(19)15-10-11-6-5-9-14(21-2)16(11)22-15/h3-10H,1-2H3,(H,18,19) |
InChI Key |
YAPBJRXQKRIVCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC3=C(O2)C(=CC=C3)OC |
Origin of Product |
United States |
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